8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE is a complex organic compound belonging to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands forming stable complexes with various metal ions .
Preparation Methods
The synthesis of 8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE involves the condensation of 5-phenyl-1,3-cyclohexanedione with 6-quinolylamine and aldehydes of aromatic, heterocyclic, and cyclohexene series . This reaction typically occurs under controlled conditions to ensure the formation of the desired product. The presence of diastereomers in the target reaction products can be determined using 1H NMR spectroscopy .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes can be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. As a chelating ligand, it coordinates with metal ions through its nitrogen atoms, forming stable structures. These metal complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives, such as 1,10-phenanthroline and its various substituted forms. What sets 8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE apart is its unique structure, which includes a cyclohexenyl group and a phenyl group, providing distinct chemical and physical properties .
Properties
Molecular Formula |
C28H26N2O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
8-cyclohex-3-en-1-yl-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C28H26N2O/c31-25-17-20(18-8-3-1-4-9-18)16-22-26-21-12-7-15-29-23(21)13-14-24(26)30-28(27(22)25)19-10-5-2-6-11-19/h1-5,7-9,12-15,19-20,28,30H,6,10-11,16-17H2 |
InChI Key |
PNMQXSJFYRIGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6 |
Origin of Product |
United States |
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